molecular formula C12H17ClO2 B8663564 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-ol CAS No. 79989-30-3

1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-ol

Cat. No. B8663564
CAS RN: 79989-30-3
M. Wt: 228.71 g/mol
InChI Key: JJHMFMLNPPNLAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-ol is a useful research compound. Its molecular formula is C12H17ClO2 and its molecular weight is 228.71 g/mol. The purity is usually 95%.
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properties

CAS RN

79989-30-3

Product Name

1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-ol

Molecular Formula

C12H17ClO2

Molecular Weight

228.71 g/mol

IUPAC Name

1-(4-chlorophenoxy)-3,3-dimethylbutan-2-ol

InChI

InChI=1S/C12H17ClO2/c1-12(2,3)11(14)8-15-10-6-4-9(13)5-7-10/h4-7,11,14H,8H2,1-3H3

InChI Key

JJHMFMLNPPNLAL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(COC1=CC=C(C=C1)Cl)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Into a 200-ml egg plant type flask were placed 9.0 g of 1-(p-chlorophenoxy)-3,3-dimethyl-2-butanone and 80 ml of methanol, and 0.8 g of sodium borohydride was further placed into the flask with cooling and stirring. After stirring the mixture at room temperature for 1 hour, the reaction mixture was concentrated in a vacuum, and 50 ml of water was added to the resulting residue, followed by extraction with 30 ml of ether twice. The combined ethereal extract was washed with saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate and concentrated in a vacuum. The residue was purified by silica gel column chromatography, giving 8.5 g of the above-identified desired compound.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

5 g (0.05 mole) of tert.-butyloxirane were added to 12.8 g (0.1 mole) of 4-chlorophenol and 4 g of sodium hydroxide in 20 ml of water. The reaction mixture was stirred at 60° C. for 24 hours and then diluted with about 100 ml of water. It was extracted three times with 50 ml of methylene chloride each time. The combined organic phases were washed with dilute aqueous sodium hydroxide solution for the purpose of removing unreacted phenol, and were dried over sodium sulpnate and concentrated. The residue was distilled in vacuo. 5.9 g (52% of theory) of 1-(4-chlorophenoxy)-3,3-dimethyl-butan-2-ol of boiling point 105° C./0.5 mm Hg were obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

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